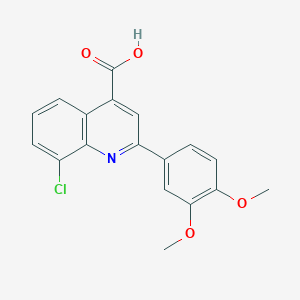![molecular formula C22H20ClN3O2S2 B2923973 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 687564-12-1](/img/structure/B2923973.png)
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a unique chemical structure with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30-minute reaction time compared to 15 hours for classic conventional heating .Molecular Structure Analysis
The molecular structure of this compound is complex, with a chlorophenyl group, a tetrahydrothieno pyrimidinyl group, and an ethylphenyl acetamide group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds with structures related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide often involves complex chemical reactions aimed at exploring their potential pharmaceutical applications. For instance, compounds derived from thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the versatility and potential efficacy of these compounds in cancer research (Hafez & El-Gazzar, 2017).
Antibacterial and Antimicrobial Activities
Research has also focused on the antibacterial and antimicrobial properties of compounds with similar structures. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has been reported to yield compounds with significant antimicrobial activities (Hossan et al., 2012).
Central Nervous System (CNS) Depressant Activity
The exploration of the CNS depressant activity of compounds featuring the thieno[2,3-d]pyrimidin-4-one scaffold has been conducted, revealing the potential therapeutic benefits of these compounds in the treatment of CNS disorders. This line of research underscores the compound's relevance in the development of new drugs with sedative properties (Manjunath et al., 1997).
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives, including structures closely related to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide, have been synthesized and assessed for their antitumor activities, showing promising results against various human cancer cell lines, which highlights their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Safety and Hazards
Direcciones Futuras
The compound could be explored further for its potential applications. For instance, similar compounds have shown promising results in antimicrobial activity . Additionally, a patent has been filed for a novel method for synthesizing similar compounds, which suggests potential future directions in this area .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pp2 , have been reported to be potent and selective inhibitors of the Src family tyrosine kinases . These kinases play crucial roles in cellular signaling, controlling cell growth, differentiation, migration, and immune response .
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives , it can be hypothesized that it might interact with its targets through direct ortho C–H arylation . This interaction could potentially lead to changes in the activity of the target proteins, thereby affecting cellular signaling .
Biochemical Pathways
Given its potential role as an inhibitor of the src family tyrosine kinases , it could be involved in modulating various signaling pathways regulated by these kinases. These pathways could include those involved in cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds like pp2 are soluble in dmso at a concentration of 25 mg/ml , which could potentially influence its bioavailability
Result of Action
If it acts similarly to other src family tyrosine kinase inhibitors , it could potentially inhibit cellular signaling pathways, leading to changes in cell growth, differentiation, and immune response .
Action Environment
For instance, similar compounds like PP2 are recommended to be stored at -20°C to maintain stability .
Propiedades
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIZOCKWNINXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)
![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2923892.png)
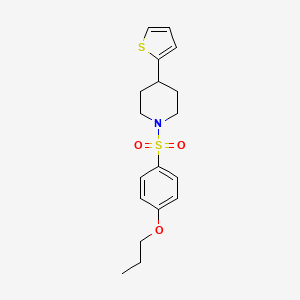
![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)
![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)
![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)
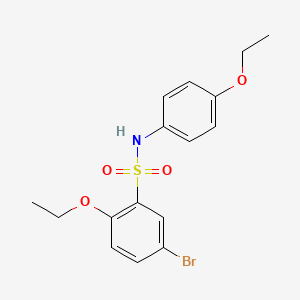
![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)
![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)
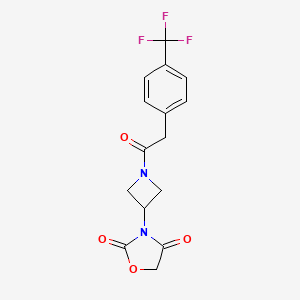
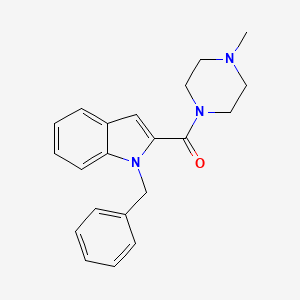
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)
![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)
